molecular formula C15H12FN3O2S B2753362 4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-20-6

4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2753362
CAS No.: 851978-20-6
M. Wt: 317.34
InChI Key: YWZZFSFMGTZECK-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a benzohydrazide group, which is often used in medicinal chemistry for its ability to form hydrogen bonds and interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 4-methoxyaniline with carbon disulfide and bromine, followed by cyclization to form the benzothiazole ring.

    Introduction of the Fluoro Group: The 4-fluorobenzoyl chloride is synthesized separately and then reacted with the benzothiazole derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and tuberculosis.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
  • 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
  • 3-Fluoro-4-methoxybenzonitrile

Uniqueness

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole and benzohydrazide moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-3-2-4-12-13(11)17-15(22-12)19-18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZZFSFMGTZECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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